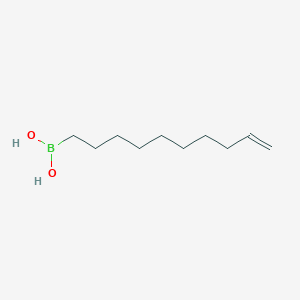
Dec-9-en-1-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dec-9-en-1-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a dec-9-en-1-yl chain. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dec-9-en-1-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of dec-9-en-1-yne, followed by oxidation to yield the boronic acid. This process typically requires the use of borane (BH3) or diborane (B2H6) as the hydroborating agents, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. These methods utilize advanced catalytic systems and optimized reaction conditions to facilitate large-scale synthesis. The use of palladium-catalyzed borylation reactions is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Dec-9-en-1-ylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Dec-9-en-1-ol or dec-9-en-1-al.
Reduction: Decane.
Substitution: Various substituted alkenes depending on the coupling partner.
Applications De Recherche Scientifique
Dec-9-en-1-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of dec-9-en-1-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: Dec-9-en-1-ylboronic acid is unique due to its long alkyl chain and terminal double bond, which provide distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, which is more commonly used, this compound offers different steric and electronic properties that can be advantageous in specific synthetic applications .
Propriétés
Formule moléculaire |
C10H21BO2 |
|---|---|
Poids moléculaire |
184.09 g/mol |
Nom IUPAC |
dec-9-enylboronic acid |
InChI |
InChI=1S/C10H21BO2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2,12-13H,1,3-10H2 |
Clé InChI |
MCHSLXUVAWDCHF-UHFFFAOYSA-N |
SMILES canonique |
B(CCCCCCCCC=C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


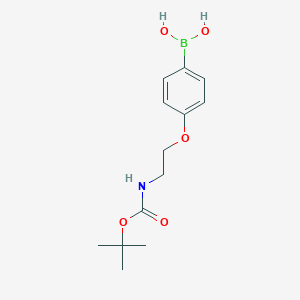
![3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylicacid](/img/structure/B13465789.png)
![1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13465794.png)
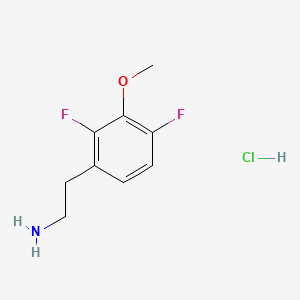
![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
![N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride](/img/structure/B13465819.png)
![2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13465826.png)
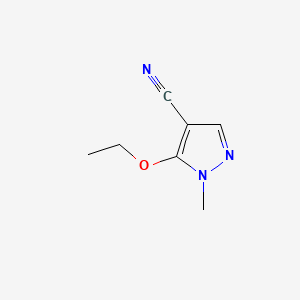
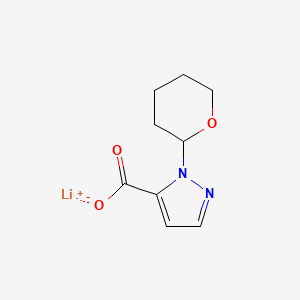
![1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13465841.png)
![Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13465855.png)


![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B13465880.png)
